1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea

Description

Properties

IUPAC Name |

1-(2-hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-23-13-18(22,14-7-4-3-5-8-14)12-19-17(21)20-15-9-6-10-16(11-15)24-2/h3-11,22H,12-13H2,1-2H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXUNFBXFCIBPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CNC(=O)NC1=CC(=CC=C1)OC)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea typically involves the reaction of appropriate phenylpropyl and methoxyphenyl precursors with isocyanates or carbamates under controlled conditions. The reaction conditions often include:

Temperature: Moderate temperatures (50-100°C) to facilitate the reaction without causing decomposition.

Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the reactants and stabilize the transition state.

Catalysts: Acid or base catalysts to accelerate the reaction rate and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch reactors: For controlled synthesis with precise temperature and pressure regulation.

Continuous flow reactors: For large-scale production with consistent quality and higher efficiency.

Purification: Techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The urea group can be reduced to form amines.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution reagents: Halides, alkoxides, or other nucleophiles.

Major Products

Oxidation products: Ketones or aldehydes.

Reduction products: Amines.

Substitution products: Compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential role in enzyme inhibition or as a ligand for protein binding studies.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:

Inhibit enzyme activity: By binding to the active site or allosteric site of the enzyme, preventing substrate binding or catalysis.

Modulate receptor activity: By acting as an agonist or antagonist, altering the receptor’s signaling pathways.

Comparison with Similar Compounds

Table 1: Molecular Weight and Substituent Comparison

*Note: Molecular weight of the target compound can be inferred to exceed 400 g/mol based on its structural complexity compared to analogs .

Key Differentiators from Other Urea Derivatives

- Dual Methoxy Groups: Unlike mono-methoxy analogs (e.g., 6l), the target compound’s dual methoxy groups may enhance solubility and metabolic stability.

- Hydroxy-Phenylpropyl Chain : This group is absent in most analogs (e.g., 9l, 11l) and could confer unique steric or electronic effects on receptor interactions .

Biological Activity

1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

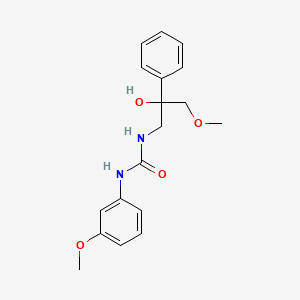

The compound can be represented by the following structural formula:

Mechanisms of Biological Activity

- Antioxidant Properties : Preliminary studies suggest that this compound exhibits significant antioxidant activity. It may scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

- Antiproliferative Effects : Research indicates that this compound can inhibit the proliferation of certain cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in colorectal adenocarcinoma cells, suggesting a potential role in cancer therapy .

- Enzyme Inhibition : The compound has shown inhibitory effects on specific enzymes relevant to disease processes. For instance, it has been evaluated for its inhibitory activity against carbonic anhydrase (CA-II), with IC50 values indicating moderate to strong inhibition .

Case Study 1: Antioxidant Activity

A study conducted on various phenolic compounds revealed that derivatives similar to this compound demonstrated high antioxidant capacity. The study utilized assays such as DPPH and ABTS to quantify radical scavenging activity .

Case Study 2: Antiproliferative Effects on Cancer Cells

In a controlled laboratory setting, the compound was tested against human colorectal adenocarcinoma cell lines. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins .

Research Findings

Q & A

Basic Research Question

- Co-solvents : Use DMSO or cyclodextrins to enhance solubility without denaturing proteins.

- pH Optimization : Stabilize the urea moiety by buffering near physiological pH (7.4).

- Lyophilization : Prepare stable lyophilized stocks for long-term storage .

What are the key challenges in scaling up multi-step syntheses of hydroxy/methoxy-substituted ureas?

Advanced Research Question

- Intermediate Purification : Column chromatography may be impractical; switch to recrystallization or flow chemistry .

- Stereochemical Control : Optimize chiral catalysts or use enzymatic resolution for hydroxypropyl stereocenters.

- Byproduct Management : Monitor for dimerization or hydrolysis side reactions via inline FTIR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.